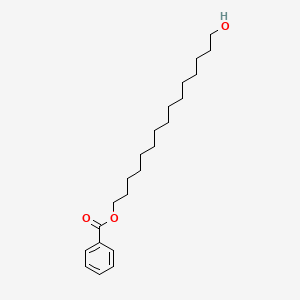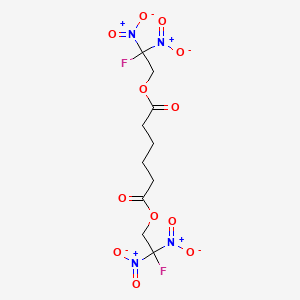
Sodium 9-octadecene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 9-octadecene-1-sulphonate is a chemical compound with the molecular formula C18H35NaO3S. It is a sodium salt of a long-chain sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and act as a detergent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 9-octadecene-1-sulphonate can be synthesized through the sulfonation of 9-octadecene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 9-octadecene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where 9-octadecene is fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction is carefully controlled to ensure complete sulfonation. The product is then neutralized with sodium hydroxide and purified to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 9-octadecene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alkanes or alcohols.
Substitution: Sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
Sodium 9-octadecene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its detergent properties.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of sodium 9-octadecene-1-sulphonate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers, making it effective as a detergent. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating the solubilization of hydrophobic compounds in aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 1-octadecanesulfonate: Similar in structure but lacks the double bond present in sodium 9-octadecene-1-sulphonate.
Sodium dodecyl sulfate: A shorter-chain sulfonate with similar surfactant properties.
Sodium stearyl sulfate: Another long-chain sulfonate used in similar applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interaction with other molecules. This structural feature can provide distinct advantages in specific applications, such as enhanced emulsification properties and reactivity in chemical synthesis.
Propiedades
Número CAS |
2425-51-6 |
|---|---|
Fórmula molecular |
C18H35NaO3S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
sodium;(E)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
Clave InChI |
HDRLZNWDSGYGBZ-RRABGKBLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


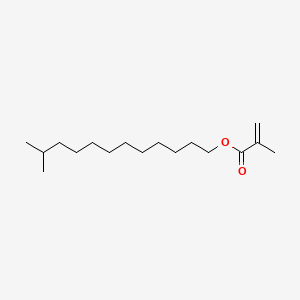
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)



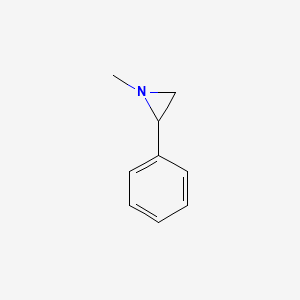
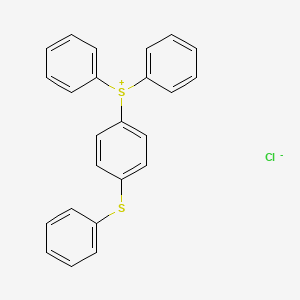
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
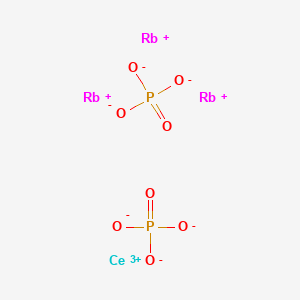
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

